molecular formula C5H2BrCl2N B079508 4-Bromo-2,6-dichloropyridine CAS No. 98027-80-6

4-Bromo-2,6-dichloropyridine

Cat. No. B079508
CAS RN: 98027-80-6
M. Wt: 226.88 g/mol
InChI Key: GUBXTQINPBZVJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo and chloropyridines often involves halogenation reactions. For example, the synthesis of related bromopyridines and chloropyridines can be achieved through electrophilic halogenation of pyridine derivatives, showcasing the methods to introduce bromo and chloro substituents onto the pyridine ring (Schlosser, Rausis, & Bobbio, 2005).

Molecular Structure Analysis

The molecular structure of bromo-chloropyridines is characterized by the positions of the bromo and chloro groups on the pyridine ring. These substituents influence the electronic properties of the molecule, as seen in the analysis of related compounds. For example, the structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been studied for its molecular geometry and intermolecular interactions, providing insights into how substituents affect the overall structure (Rodi et al., 2013).

Chemical Reactions and Properties

Bromo and chloropyridines participate in various chemical reactions, such as nucleophilic substitution, which can be directed to specific positions on the ring by introducing specific substituents. This regioselectivity opens pathways for synthesizing a wide range of derivatives. For instance, the substitution reactions involving the methyl groups of dihydropyridines demonstrate the reactivity of halogenated pyridines (Kastron et al., 1978).

Physical Properties Analysis

The physical properties of 4-bromo-2,6-dichloropyridine, such as melting point, boiling point, and solubility, are influenced by the nature and position of its substituents. While specific data on 4-bromo-2,6-dichloropyridine is not provided, studies on similar compounds, like 2-bromomethyl 1,4-dihydropyridine, offer insights into how such properties can be characterized and understood (Alker & Swanson, 1990).

Chemical Properties Analysis

The chemical properties of 4-bromo-2,6-dichloropyridine, including its reactivity, stability, and interactions with other compounds, are significantly affected by its halogen substituents. The halogens can participate in various chemical reactions, providing diverse ways to further modify the compound. The selective arylation of bromochlorophenyl compounds via Pd-catalyzed Suzuki cross-coupling reactions exemplifies the versatility of halogenated pyridines in synthetic chemistry (Nazeer et al., 2020).

Scientific Research Applications

  • Halogen Exchange and Substitution Reactions : Schlosser and Cottet (2002) demonstrated the use of bromotrimethylsilane for converting 2-chloropyridine into 2-bromopyridine, including transformations involving 2,4-dichloropyridine, which is closely related to 4-Bromo-2,6-dichloropyridine. This research has implications for halogen exchange reactions in heterocyclic compounds (Schlosser & Cottet, 2002).

  • Selective Functionalization of Dichloropyridines : Marzi, Bigi, and Schlosser (2001) explored the selective functionalization of dichloropyridines, including 2,6-dichloropyridine variants. This research offers insights into site-selective chemical reactions, which are crucial for the synthesis of various organic compounds (Marzi, Bigi, & Schlosser, 2001).

  • Synthesis of Tetrahalogenopyridines : Chen and Flowers (1980) reported on the controlled chlorination of 2,6-diaminopyridine to produce various tetrahalogenopyridines. Their methodology can be applied to synthesize 4-Bromo-2,6-dichloropyridine derivatives (Chen & Flowers, 1980).

  • Chemoselective Sonogashira Cross-Coupling Reactions : Rivera et al. (2019) studied 4-Bromo-2,3,5-trichloro-6-iodopyridine in Sonogashira reactions, offering an efficient route to mono-, di-, tri-, and pentaalkynylated pyridines. This approach is relevant for synthesizing non-symmetrical alkynylpyridines (Rivera et al., 2019).

  • Corrosion Inhibition in Steel : Saady et al. (2021) investigated imidazo[4,5-b] pyridine derivatives, including 6-bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine, for their inhibitory performance against mild steel corrosion. Their findings are crucial for understanding corrosion mechanisms and developing effective inhibitors (Saady et al., 2021).

  • Nitration and Nitropyridinium Cation Chemistry : Duffy and Laali (1991) examined the nitration of dichloropyridines, including 2,6-dichloropyridine, and the chemistry of their N-nitropyridinium cations. This research contributes to understanding the nitration reactions of halogenated pyridines (Duffy & Laali, 1991).

  • Synthesis of Dihydropyridines : Rucins et al. (2020) discussed the synthesis of 2,6-di(bromomethyl)-1,4-dihydropyridines, which are used as intermediates in the synthesis of lipid-like compounds based on 1,4-dihydropyridine. This research has implications for organic synthesis and the development of new chemical entities (Rucins et al., 2020).

  • Electrochemical Reduction Studies : Mubarak and Peters (1997) investigated the electrochemical reduction of dihalopyridines, including 2,6-dichloropyridine, at carbon cathodes. Their research provides insights into the electrochemical behaviors of halogenated pyridines (Mubarak & Peters, 1997).

Safety And Hazards

The safety information for 4-Bromo-2,6-dichloropyridine indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

4-bromo-2,6-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-3-1-4(7)9-5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBXTQINPBZVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604593
Record name 4-Bromo-2,6-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-dichloropyridine

CAS RN

98027-80-6
Record name 4-Bromo-2,6-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,6-dichloropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Inoue, A Mori, K Okano - Organic Letters, 2023 - ACS Publications
A two-step halogen transfer of bromoarenes is reported. Mono-, di-, and tribromoaryllithiums generated through deprotonative lithiation were converted into organozinc species by in …
Number of citations: 2 pubs.acs.org
MS West, AL Gabbey, MP Huestis… - Organic Letters, 2022 - ACS Publications
Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides | Organic Letters ACS ACS Publications C&EN CAS Find …
Number of citations: 8 pubs.acs.org
JL Brusso - 2006 - library-archives.canada.ca
In the pursuit of single component molecular metals a number of novel resonance stabilized'bis'-1, 2, 3-dithiazolyl radicals (R 2BPR1) have been prepared. New synthetic routes to 1, 2, …
Number of citations: 2 library-archives.canada.ca

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